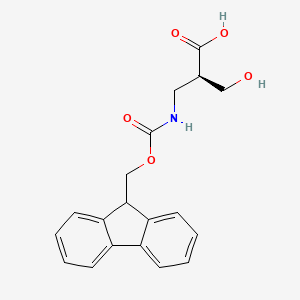

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid, also known as ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid or (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid, is primarily used as a building block in peptide synthesis . Its primary targets are the amino groups of other amino acids or peptides, which it binds to form larger peptide chains .

Mode of Action

The compound acts by protecting the amino groups during peptide synthesis. The Fmoc group serves as a temporary protective group for the amino group, preventing it from reacting prematurely during the synthesis process . The Fmoc group can be removed under basic conditions, allowing the now unprotected amino group to react with other compounds .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It enables the formation of peptide bonds without unwanted side reactions, contributing to the accurate assembly of peptide sequences . The removal of the Fmoc group is a key step in this pathway, triggering the next stage of peptide bond formation .

Pharmacokinetics

Its bioavailability would depend on the specific context of its use, such as the conditions of the peptide synthesis process .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with precise sequences . By protecting amino groups and preventing unwanted reactions, it allows for the stepwise assembly of amino acids into peptides .

Action Environment

The action of Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability . For example, the removal of the Fmoc group requires basic conditions .

Activité Biologique

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protective group, an amino group, and a hydroxymethyl side chain. This compound's unique structure makes it a subject of interest in medicinal chemistry, particularly due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉NO₃, with a molecular weight of approximately 273.38 g/mol. The Fmoc group is commonly used in peptide synthesis as a protective group, allowing for selective reactions during the assembly of peptide chains.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Fmoc group enhances the solubility and stability of the compound, facilitating its incorporation into larger biomolecules such as peptides. The presence of the hydroxymethyl group may also contribute to its interactions with enzymes or receptors involved in biochemical pathways.

Biological Activities

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds derived from fluorenes have shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival . For instance, azumamides, structurally related compounds, demonstrated potent inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM .

- Neuroprotective Effects : Certain fluorenyl derivatives have been explored for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies

-

Antimicrobial Evaluation :

A study assessed new O-aryl-carbamoyl-oxymino-fluorene derivatives against bacterial strains. The results indicated that structural modifications significantly influenced antimicrobial efficacy, highlighting the importance of substituents on the aryl moiety . -

Anticancer Research :

Research involving azumamide analogs revealed that specific modifications could enhance HDAC inhibitory activity. For example, compounds with a tyrosine residue displayed increased potency compared to those with phenylalanine . This underscores the relevance of structural diversity in optimizing therapeutic effects.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Azumamide A | Contains Fmoc group | HDAC inhibitor (IC50: 14-67 nM) |

| Tilorone | Fluorene derivative | Antiviral properties |

| Fluorenone | Antioxidant activity | Antiproliferative effects |

Applications De Recherche Scientifique

Anticancer Research

Recent studies have highlighted the potential of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid as a building block in the synthesis of novel anticancer agents. Its structural features allow for modifications that enhance bioactivity against specific cancer cell lines. For instance, derivatives of this compound have been synthesized to target the apoptosis pathways in cancer cells, demonstrating promising results in vitro.

Neuroprotective Agents

The compound has also been investigated for its neuroprotective properties. Research indicates that modifications to the Fmoc group can improve the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, derivatives have shown a reduction in neuroinflammation and improved cognitive function.

Peptide Synthesis

The compound serves as a versatile intermediate for synthesizing custom peptides tailored for specific biological activities. For example, researchers have utilized it to create peptide sequences that mimic natural hormones or neurotransmitters, enhancing their therapeutic efficacy.

Targeted Drug Delivery

In drug formulation, this compound has been explored for its ability to enhance drug solubility and stability. Its incorporation into liposomal formulations has shown improved pharmacokinetics and bioavailability for several therapeutic agents.

Case Study: Antiviral Agents

A notable case study involved the use of this compound in developing antiviral agents targeting viral proteases. The modifications allowed for increased binding affinity and selectivity towards viral targets, resulting in compounds that exhibited potent antiviral activity in preclinical trials.

Propriétés

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHKZVWJLHODIG-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.